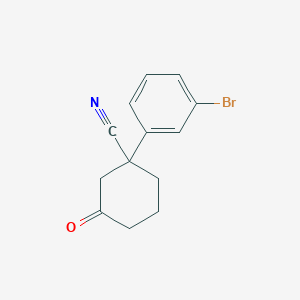

1-(3-Bromophenyl)-3-oxocyclohexanecarbonitrile

Description

1-(3-Bromophenyl)-3-oxocyclohexanecarbonitrile is a brominated aromatic compound featuring a cyclohexane ring substituted with a ketone group at position 3 and a nitrile group at position 1.

Key structural characteristics include:

- Bromophenyl group: Enhances lipophilicity and may participate in halogen bonding.

- Cyclohexane ring: Provides conformational flexibility compared to smaller rings.

- Ketone and nitrile groups: Polar functional groups that influence solubility and reactivity.

Properties

Molecular Formula |

C13H12BrNO |

|---|---|

Molecular Weight |

278.14 g/mol |

IUPAC Name |

1-(3-bromophenyl)-3-oxocyclohexane-1-carbonitrile |

InChI |

InChI=1S/C13H12BrNO/c14-11-4-1-3-10(7-11)13(9-15)6-2-5-12(16)8-13/h1,3-4,7H,2,5-6,8H2 |

InChI Key |

MXWWOANUNGGDPV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)CC(C1)(C#N)C2=CC(=CC=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromophenyl)-3-oxocyclohexanecarbonitrile typically involves the reaction of 3-bromobenzaldehyde with cyclohexanone in the presence of a base, followed by the addition of a cyanide source. The reaction conditions often include the use of solvents such as ethanol or methanol and may require refluxing to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification methods such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromophenyl)-3-oxocyclohexanecarbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with palladium catalysts are typical methods.

Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Primary amines.

Substitution: Phenyl derivatives with various functional groups.

Scientific Research Applications

1-(3-Bromophenyl)-3-oxocyclohexanecarbonitrile has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)-3-oxocyclohexanecarbonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and the target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Chalcone Derivatives

Chalcones with bromophenyl groups, such as (E)-1-(3-bromophenyl)-3-p-tolylprop-2-en-1-on (compound 3 in ), share the 3-bromophenyl motif but differ in the absence of a nitrile and cyclohexane ring. These compounds exhibit cytotoxic activity against MCF-7 breast cancer cells, with IC50 values ranging from 22.41 to 42.22 μg/mL .

Cyclopropane and Cyclobutane Analogs

- 1-(3-Bromophenyl)cyclopropanecarbonitrile (CAS 124276-83-1): Features a cyclopropane ring instead of cyclohexane, leading to higher ring strain and reduced conformational flexibility. This compound is marketed as a pharmaceutical intermediate .

- 1-(4-Bromophenyl)-3-oxocyclobutane-1-carbonitrile (CAS 872614-37-4): Substitutes cyclohexane with cyclobutane and places the bromine at the para position. The smaller ring size may reduce steric hindrance but limit solubility .

Table 1: Structural and Functional Comparison

Amine-Substituted Cyclohexane Derivatives

1-(3-Bromophenyl)cyclohexan-1-amine Hydrochloride (CAS 676138-34-4) replaces the nitrile and ketone groups with an amine. This modification increases basicity and solubility in polar solvents (e.g., methanol, DMSO) . Such structural changes highlight how functional group alterations can shift applications from cytotoxic agents (as seen in nitrile derivatives) to intermediates in drug discovery.

Nitrile Positioning and Reactivity

The nitrile group in 4-(4-Bromophenyl)-8-methyl-2-oxo-1,2,3,4,4a,5,6,7-octahydroquinoline-3-carbonitrile () is part of a fused quinoline system, demonstrating nitriles' versatility in heterocyclic synthesis. Similarly, 3-cyanochromone () undergoes cycloaddition reactions due to its α,β-unsaturated ketone system, suggesting that this compound may participate in analogous reactions.

Key Research Findings and Implications

Cytotoxic Activity : Bromophenyl-substituted chalcones show moderate to high cytotoxicity (IC50 < 50 μg/mL), but nitrile-containing analogs like this compound may exhibit enhanced stability or altered mechanisms of action due to the nitrile group .

Synthetic Accessibility : Microwave-assisted Claisen-Schmidt condensation () and cyclopropane/cyclobutane syntheses () suggest feasible routes for producing the target compound.

Biological Activity

1-(3-Bromophenyl)-3-oxocyclohexanecarbonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be described by its molecular formula and characterized by the presence of a bromophenyl group, a carbonyl group, and a nitrile functional group. Its structure is pivotal in determining its biological activity.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase.

Table 1: Summary of Antitumor Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction |

| A549 (Lung) | 20 | G2/M phase arrest |

| HeLa (Cervical) | 18 | Inhibition of cell proliferation |

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies demonstrate that it reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential use in treating inflammatory diseases.

Table 2: Anti-inflammatory Effects

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-α | 250 | 80 |

| IL-6 | 300 | 90 |

The biological activity of this compound is believed to be mediated through multiple pathways:

- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Modulation of Signaling Pathways: It appears to affect key signaling pathways such as NF-kB and MAPK, which are crucial in inflammation and tumor progression.

- Reactive Oxygen Species (ROS) Generation: Induction of oxidative stress leading to apoptosis has been observed in treated cells.

Case Studies

A notable case study involved the administration of this compound in an animal model bearing xenografted tumors. The results showed a significant reduction in tumor size compared to controls, highlighting its potential as an effective therapeutic agent.

Case Study Summary:

- Model: Xenograft mouse model

- Treatment Duration: 4 weeks

- Outcome: Tumor volume decreased by approximately 60% compared to untreated controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.